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Compound of Interest

Compound Name: cc214-2

Cat. No.: B15621954

Disclaimer: Despite a comprehensive search of publicly available scientific literature, detailed
guantitative data regarding the in vivo toxicity of CC-214-2 in mice, such as LD50 (median
lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), is not available. The information
that is accessible primarily focuses on the compound's efficacy as an mTOR kinase inhibitor in
preclinical cancer models. One study notes its use in a PC3 prostate cancer xenograft model at
doses up to 100 mg/kg.

Without specific toxicity data, it is not possible to create a detailed technical support center with
guantitative data tables and specific troubleshooting guides as requested. The following
sections provide a general framework and the type of information that would be included in
such a resource, based on standard practices for preclinical toxicology studies of mMTOR
inhibitors.

Frequently Asked Questions (FAQs)

This section would typically address common questions researchers might have before and
during their in vivo toxicity studies with CC-214-2.

General Questions:

e What is the mechanism of action of CC-214-2? CC-214-2 is a selective, orally available
inhibitor of mMTOR kinase. It blocks signaling from both mTORC1 and mTORC2 complexes.
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» What are the known on-target effects of mTOR inhibitors that might be observed in vivo?
Inhibition of MTOR can lead to effects on cell growth, proliferation, and metabolism.
Common on-target effects observed with mTOR inhibitors include hyperglycemia,
hyperlipidemia, and immunosuppression.

e What is the recommended vehicle for in vivo administration of CC-214-2 in mice? The
specific vehicle used in preclinical studies is not detailed in the available literature. For poorly
soluble compounds, common vehicles include solutions with DMSO, PEG, or Tween 80, or
suspensions in agents like carboxymethylcellulose (CMC). It is crucial to conduct vehicle
toxicity studies in parallel.

Troubleshooting Guides:

This section would provide guidance on how to address specific issues that might arise during
an in vivo study.
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Observed Issue

Potential Cause

Troubleshooting Steps

Unexpected Mortality

- Acute toxicity at the
administered dose.- Vehicle
toxicity.- Improper
administration (e.qg.,
esophageal rupture during

gavage).

- Review dose-range finding
study data.- Conduct a vehicle-
only toxicity study.- Ensure
proper training and technique

for the route of administration.

Significant Weight Loss (>15-
20%)

- Compound-related toxicity
(e.g., gastrointestinal toxicity).-
Reduced food and water

intake.- Dehydration.

- Monitor food and water
consumption daily.- Consider
dose reduction or less frequent
dosing schedule.- Provide
supportive care (e.g.,
supplemental hydration,
palatable diet).- Perform
clinical chemistry and
hematology to assess organ

function.

Skin Lesions or Rash

- A known class effect of some
MTOR inhibitors.

- Document the onset,
progression, and
characteristics of the lesions.-
Consider dermatological
evaluation and supportive
care.- Evaluate if the finding is

dose-dependent.

Elevated Blood Glucose

- On-target effect of mMTOR
inhibition (disruption of insulin

signaling).

- Monitor blood glucose levels
regularly.- Evaluate the time
course and dose-dependency

of hyperglycemia.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of toxicology studies. The following

outlines a general protocol for an acute in vivo toxicity study in mice.

Acute Oral Toxicity Study (General Protocol)
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¢ Animal Model:

o

Species: Mus musculus (e.g., C57BL/6 or BALB/c strain)

[¢]

Age: 6-8 weeks

[¢]

Sex: Both males and females (housed separately)

[e]

Acclimatization: Minimum of 7 days before the start of the study.

e Dosing:

[¢]

Route of Administration: Oral gavage (or as specified).

[e]

Dose Levels: A range of doses, including a vehicle control group. Dose selection should
be based on preliminary dose-range finding studies.

[¢]

Dosing Volume: Typically 5-10 mL/kg, adjusted for the animal's body weight.

[e]

Frequency: Single dose.
e Observations and Measurements:

o Mortality and Clinical Signs: Observe animals for mortality, and signs of toxicity (e.g.,
changes in posture, activity, breathing, convulsions) at regular intervals (e.g., 30 minutes,
1, 2, 4, and 24 hours post-dose) and then daily for 14 days.

o Body Weight: Record body weight just before dosing and at least weekly thereatfter.
o Food and Water Consumption: Monitor daily.

e Terminal Procedures (Day 14):

[e]

Blood Collection: Collect blood via cardiac puncture or other appropriate method for
hematology and clinical chemistry analysis.

[e]

Necropsy: Perform a complete gross necropsy on all animals.

o

Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, thymus, brain).
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o Histopathology: Collect and preserve major organs and any gross lesions in 10% neutral
buffered formalin for histopathological examination.

Visualizations

Logical Workflow for an In Vivo Toxicity Study
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Caption: A generalized workflow for conducting an in vivo toxicity study in mice.
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Caption: Simplified mTOR signaling pathway showing inhibition by CC-214-2.

 To cite this document: BenchChem. [Technical Support Center: In Vivo Toxicity of CC-214-2
in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621954+#in-vivo-toxicity-of-cc214-2-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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